苄基(4-(氨基甲基)苯基)氨基甲酸酯盐酸盐

描述

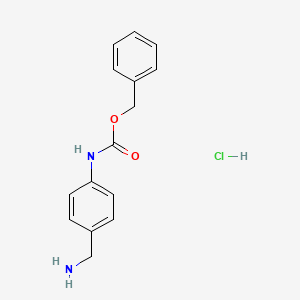

Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is related to benzyl carbamates, which are a class of compounds that have been studied for various applications, including as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents themselves.

Synthesis Analysis

The synthesis of related benzyl carbamates involves several steps, including the use of iodolactamization, which is a key step in producing highly functionalized compounds . Another method includes the use of benzyl N-[(benzyloxy)methyl]carbamate as an electrophile in the aminomethylation of substrates, which has shown improved impurity profiles in the synthesis process . Additionally, the synthesis of benzyl carbamates can involve the use of potassium carbonate as a catalyst in the aminohalogenation of β-nitrostyrenes, using benzyl carbamate and N-chlorosuccinimide as nitrogen and chlorine sources .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR . The molecular structures and geometries can also be optimized using computational methods like density functional theory . The crystal structure of a related compound, tert-butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate, shows intermolecular hydrogen bonds and C—H⋯π interactions, which can be relevant for understanding the structural properties of benzyl carbamates .

Chemical Reactions Analysis

Benzyl carbamates can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . They can also participate in cyclization-activated prodrug mechanisms, where they release parent drugs in aqueous and plasma media . The reactivity of benzyl carbamates can be tailored by modifying their chemical structure, as seen in the synthesis of derivatives with anticholinesterase and anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates, such as lipophilicity, significantly influence their biological activity. These properties can be investigated using techniques like reversed-phase high-performance liquid chromatography . The hydro-lipophilic properties of fluorinated benzyl carbamates have been characterized, and correlations between lipophilicity and chemical structure have been discussed .

科学研究应用

制药行业: 药物开发

苄基(4-(氨基甲基)苯基)氨基甲酸酯盐酸盐在制药行业被用于开发新药。其结构易于修饰,可合成具有潜在治疗效果的化合物。 例如,该化合物的衍生物已被研究用于其抗胆碱酯酶和抗炎活性 。这些特性对治疗阿尔茨海默病和慢性炎症性疾病至关重要。

安全和危害

属性

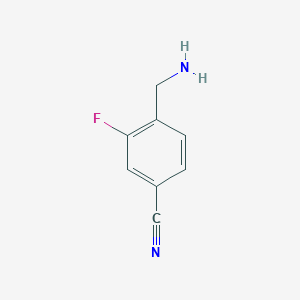

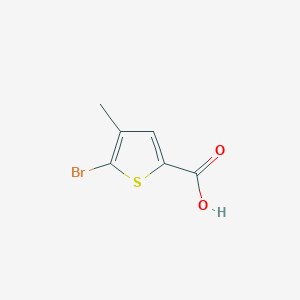

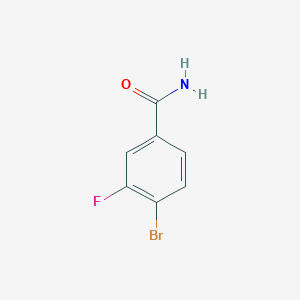

IUPAC Name |

benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBSBPWUNQCZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620238 | |

| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326407-32-3 | |

| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)